2-{[3-Cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific conditions used in the reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyano, thio, acetamide, and methoxy groups would likely have a significant impact on the overall structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the cyano group is known to undergo reactions such as hydrolysis, reduction, and addition reactions. The thio group can participate in reactions such as oxidation and substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and the functional groups it contains .Scientific Research Applications
Insecticidal Applications
Pyridine derivatives, including structures similar to the compound , have been synthesized and tested for their insecticidal properties. For instance, research has shown that certain pyridine derivatives exhibit significant insecticidal activity against pests such as the cowpea aphid, Aphis craccivora Koch. One derivative demonstrated about four times the insecticidal activity of acetamiprid, a widely used insecticide (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014). This suggests potential applications in agricultural pest management.
Antitumor Activities
The compound and its derivatives have been evaluated for antitumor properties. Research involving the synthesis of various heterocyclic compounds derived from similar cyanoacetamide precursors has shown promise in inhibiting tumor cell proliferation. For example, a study on polyfunctionally substituted heterocyclic compounds derived from a similar structure demonstrated high antiproliferative activity against multiple human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268), highlighting their potential as antitumor agents (Shams, Mohareb, Helal, & Mahmoud, 2010).
Antimicrobial Properties
Additionally, compounds synthesized from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide and related structures have shown significant antimicrobial activities. These include the development of novel dyes and their precursors with antibacterial and antifungal activities, which can be applied in dyeing and textile finishing. The antimicrobial activity of these compounds against various organisms suggests their potential use in developing new antimicrobial agents (Shams, Mohareb, Helal, & Mahmoud, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-20-12-5-2-10(3-6-12)13-7-4-11(8-16)15(18-13)21-9-14(17)19/h2-7H,9H2,1H3,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZBAEWFQKVYAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.